![molecular formula C12H14N2S B454929 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438218-98-5](/img/structure/B454929.png)
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine
Description
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine, also referred to as 4-EPT, is a thiazole derivative that is used in a variety of scientific and research applications. It has been studied extensively in the past few decades and is now widely used in the laboratory. This article will discuss the synthesis method, scientific research applications, the mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 4-EPT.
Scientific Research Applications
Molluscicidal Properties
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine and its derivatives have been studied for their molluscicidal properties. This research is significant for controlling intermediate hosts of schistosomiasis, such as B. alexandrina snails, which are critical in the disease's transmission cycle (El-bayouki & Basyouni, 1988).
Antimicrobial Activities
This compound has been investigated for its potential in antimicrobial activities. Various derivatives have been synthesized and tested for effectiveness against bacterial and fungal strains, including E. coli and Aspergillus fumigatus. Such studies contribute to the development of new antimicrobial agents, particularly in the face of increasing antibiotic resistance (Wardkhan et al., 2008).
Investigation of Molecular and Electronic Structure
The molecular and electronic structure of related thiazol-2-amine derivatives have been thoroughly investigated. These studies involve advanced techniques such as NMR, IR, and X-ray diffraction, offering insights into the compound's physical and chemical properties. Such research is fundamental in understanding the compound's behavior in various applications, including material science and drug design (Özdemir et al., 2009).
Anticancer Evaluation
Derivatives of 4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine have been synthesized and evaluated for their anticancer properties. Studies have shown that these compounds exhibit activity against various cancer cell lines, indicating potential for development as anticancer drugs (Yakantham et al., 2019).
Radioisotope Labeling and Analysis
Research has also been conducted on the synthesis and analysis of radioisotope labeled versions of thiazol-2-amine derivatives. Such studies are crucial for understanding the metabolic, residue, and environmental behaviors of these compounds, especially in agricultural and environmental applications (Yang et al., 2018).
properties
IUPAC Name |
4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-3-9-4-6-10(7-5-9)11-8(2)15-12(13)14-11/h4-7H,3H2,1-2H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJYDMVDEAVIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30357610 | |
Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
31.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24836596 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(4-Ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
CAS RN |
438218-98-5 | |
Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30357610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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